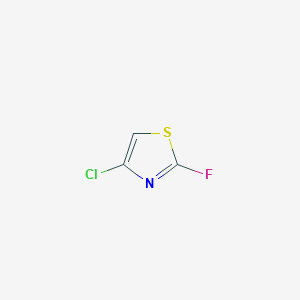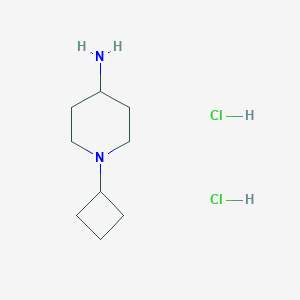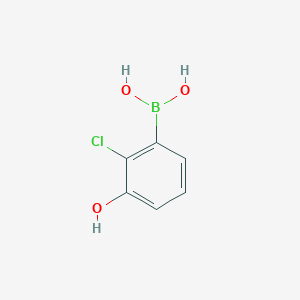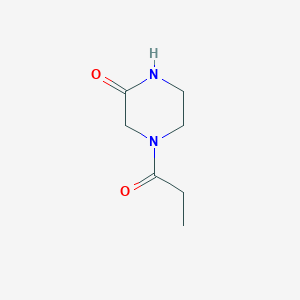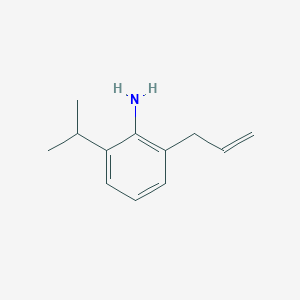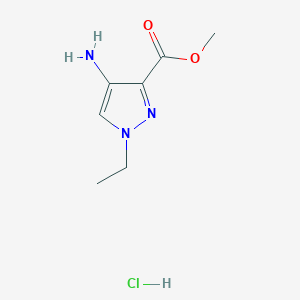
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Vue d'ensemble
Description
“4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is a chemical compound that has been studied for its potential applications in various fields. It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The optimal structure of the pyridine group was found to be 5-CF3 . The synthesis generally involves the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a nitrogen-containing heterocycle . The trifluoromethyl group (CF3) and the chlorine atom (Cl) are attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine ring .Applications De Recherche Scientifique
Catalytic Applications
The compound is utilized in Suzuki–Miyaura and Sonogashira cross-coupling reactions, as evidenced by the use of PEPPSI-SONO-SP2, a pyridine containing Pd–N-heterocyclic carbene complex, in these reactions. This catalyst showed significant performance and recyclability (Reddy, Reddy, & Reddy, 2016).
Biological Activity and Synthesis
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine derivatives have been explored for their potential biological activities. For instance, derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, indicating their importance in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017). Additionally, the synthesis and antimicrobial activities of new morpholine derivatives containing an azole nucleus have been investigated, revealing some compounds with promising antibacterial and antifungal activities (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Synthetic Methods and Mechanisms
Studies have also focused on the synthesis and reaction mechanisms involving morpholine derivatives. For example, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine was investigated, highlighting various synthetic pathways (Soliman, Khodairy, & Ahmed, 2003). Additionally, the synthesis, reactions, and antimicrobial activity of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles were explored, further demonstrating the diverse synthetic applications of morpholine derivatives (Zaki, El-Dean, Radwan, & Ammar, 2020).
Mécanisme D'action
Target of Action
The primary target of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme, inhibiting its function. , indicating a degree of selectivity in its action.
Biochemical Pathways
The inhibition of Sfp-PPTase by this compound affects the post-translational modification process, which is essential for bacterial cell viability and virulence . This disruption can thwart bacterial growth and attenuate secondary metabolism .
Pharmacokinetics
It’s noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable safety profile.
Result of Action
The action of this compound results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific resistance mechanisms can impact the compound’s action and efficacy.
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine”. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence . The compound inhibits bacterial PPTases without affecting the human orthologue, making it a promising candidate for antibacterial drug development. The interaction between this compound and PPTases involves binding to the enzyme’s active site, thereby preventing the post-translational modification of proteins essential for bacterial metabolism and growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound disrupts essential metabolic pathways by inhibiting PPTases, leading to reduced cell viability and growth . In human cells, this compound exhibits minimal cytotoxicity, making it a suitable candidate for therapeutic applications. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it attenuates the production of secondary metabolites and thwarts bacterial growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PPTases by binding to the enzyme’s active site, thereby blocking the transfer of phosphopantetheinyl groups to target proteins . This inhibition disrupts the post-translational modification of proteins essential for bacterial metabolism and virulence. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in bacterial cell processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on bacterial PPTases, leading to sustained reductions in bacterial cell viability and growth. The compound’s long-term effects on cellular function in human cells remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular processes may be observed. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired antibacterial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as PPTases, which play a crucial role in the post-translational modification of proteins . By inhibiting these enzymes, this compound disrupts the production of secondary metabolites and affects metabolic flux in bacterial cells. The compound’s effects on metabolite levels and overall metabolic activity are primarily observed in bacterial systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In bacterial cells, the compound is efficiently taken up and distributed to target sites, where it exerts its inhibitory effects on PPTases
Subcellular Localization
The subcellular localization of this compound is primarily observed in bacterial cells, where it targets specific compartments and organelles involved in metabolic processes . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to the appropriate sites within the cell. In human cells, the subcellular localization of this compound remains to be fully characterized.
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBRHIWNDBNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



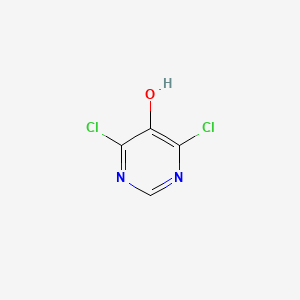

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
